Methyl 2-((1-(4-isopropoxybenzoyl)pyrrolidin-3-yl)thio)acetate
Description
Methyl 2-((1-(4-isopropoxybenzoyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a pyrrolidine core substituted with a 4-isopropoxybenzoyl group and a thioether-linked methyl acetate moiety. The thioether linkage may enhance metabolic stability compared to oxygen-based ethers, while the methyl ester group could influence solubility and bioavailability .
Properties
IUPAC Name |
methyl 2-[1-(4-propan-2-yloxybenzoyl)pyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-12(2)22-14-6-4-13(5-7-14)17(20)18-9-8-15(10-18)23-11-16(19)21-3/h4-7,12,15H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVGYIRFFGQFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(C2)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to desired biological outcomes. The exact mechanism depends on the specific application and target system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, Methyl 2-((1-(4-isopropoxybenzoyl)pyrrolidin-3-yl)thio)acetate is compared below with three structurally or functionally related compounds.
Structural Analog: Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
Core Structure : Pyrimidine ring (vs. pyrrolidine in the target compound).
Key Substituents :
- Thietan-3-yloxy group (a sulfur-containing three-membered ring).
- Ethyl ester (vs. methyl ester in the target compound).
Synthesis : Synthesized via nucleophilic substitution between ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .
Functional Implications : - The pyrimidine core may confer different electronic properties compared to pyrrolidine, affecting binding interactions.
Functional Analog: Tolfenpyrad
Structure: Pyrazole carboxamide with chlorophenyl and methylphenoxy substituents. Key Features:
- Chlorophenyl group enhances lipophilicity, aiding membrane permeability.
- Methylphenoxy substituent may mimic the isopropoxybenzoyl group in the target compound. Use: Insecticide targeting mitochondrial complex I . Comparison:
Ester-Containing Compound: Benazolin
Structure : Benzothiazole acetic acid derivative with a chlorine substituent.
Use : Herbicide acting as an auxin mimic .
Comparison :
- The acetic acid moiety contrasts with the thioether-linked acetate in the target compound, highlighting differences in reactivity and target specificity.
Comparative Data Table
Research Findings and Implications
Synthetic Pathways : The thioether linkage in both the target compound and Compound 1 is synthesized via nucleophilic substitution, suggesting scalable methodologies for analogous derivatives .
Ester Group Impact : Methyl esters (target compound) may hydrolyze faster than ethyl esters (Compound 1), affecting drug half-life or environmental persistence.
ADMET Considerations : Thioether linkages generally improve metabolic stability compared to oxygen-based ethers, but methyl esters might reduce bioavailability compared to carboxylic acids (e.g., benazolin) .
Biological Activity
Methyl 2-((1-(4-isopropoxybenzoyl)pyrrolidin-3-yl)thio)acetate is a compound with significant biological activity that has been the subject of various studies. This article provides a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H21NO3S
- Molecular Weight : 303.40 g/mol
- CAS Number : [Insert CAS number here if available]
The compound features a pyrrolidine ring, which is known for its role in various biological activities, including neuroactivity and potential therapeutic applications.
Research indicates that the compound exhibits multiple mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound interacts with various neurotransmitter receptors, influencing signaling pathways associated with pain perception and mood regulation.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, reducing oxidative stress in cells.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound:
- Bacterial Inhibition : The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) that indicate potential as an antibacterial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antifungal Activity
The compound also showed promising antifungal activity against common pathogens:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
Case Studies
- Case Study on Pain Management : A study involving animal models indicated that this compound significantly reduced pain responses in subjects when administered prior to nociceptive stimuli. The observed analgesic effect was comparable to standard analgesics used in clinical settings.
- Neuroprotective Effects : Another research project focused on the neuroprotective properties of the compound in models of neurodegeneration. Results showed a decrease in neuronal apoptosis and improved cognitive function metrics post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
